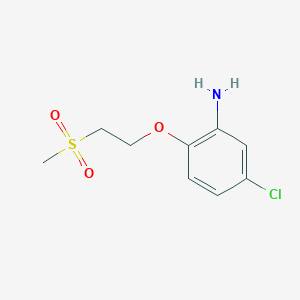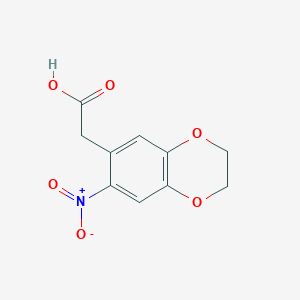
5-Chloro-2-(2-methanesulfonylethoxy)aniline
Vue d'ensemble
Description
5-Chloro-2-(2-methanesulfonylethoxy)aniline, also known as 5-chloro-2-methanesulfonyloxybenzenamine, is an organic compound with a wide range of applications in scientific research. It is a white, crystalline solid that is soluble in water and has a melting point of approximately 128°C. The compound is used in a variety of research applications, such as in organic synthesis, as a reagent for organic synthesis, and as a catalyst for organic reactions. It has also been used to study biochemical and physiological effects in laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Chemistry
The compound 5-Chloro-2-(2-methanesulfonylethoxy)aniline, though not directly mentioned in available literature, is likely to be involved in chemical synthesis and reactions similar to those of its structural analogs. For instance, the synthesis of methanesulfonohydrazides through the reaction of 2-(allyloxy)anilines with sulfur dioxide and hydrazines involves a radical process with an intramolecular 5-exo-cyclization, indicating a potential area of application for similar compounds in synthesizing complex organic structures (An, Zheng, & Wu, 2014).
Material Science and Conductivity
Compounds related to aniline and methanesulfonate have been studied for their impact on the electrical conductivity of materials. For example, the reaction of aniline with p-benzoquinone in methanesulfonic acid leads to conducting salts, highlighting the role such compounds can play in the development of conducting polymers and materials with specific electrical properties (Stejskal et al., 2014).
Organic Synthesis
In organic synthesis, methanesulfonamide and related compounds have been used for Pd-catalyzed N-arylation, offering a safer alternative to potentially genotoxic reagents. This suggests that this compound could be valuable in developing safer synthesis routes for pharmaceuticals and other organic compounds (Rosen et al., 2011).
Synthesis of Benzimidazoles
Alpha-chloroaldoxime O-methanesulfonates, which could be structurally or functionally related to the compound , have been used in the synthesis of functionalized benzimidazoles. This indicates a potential application in the synthesis of heterocyclic compounds, which are important in pharmaceutical chemistry (Yamamoto et al., 2009).
Antimicrobial Activity
Although not directly about this compound, research on sulfonamide and carbamate derivatives of related compounds has demonstrated significant antimicrobial activity. This suggests potential research applications in developing new antimicrobial agents (Raju & Vedavathi, 2016).
Propriétés
IUPAC Name |
5-chloro-2-(2-methylsulfonylethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO3S/c1-15(12,13)5-4-14-9-3-2-7(10)6-8(9)11/h2-3,6H,4-5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTGBLYBYCOTGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCOC1=C(C=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1426333.png)
![3-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426335.png)






![3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxylic acid](/img/structure/B1426348.png)
![Methyl (2S,4S)-4-[(cyclobutylcarbonyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426351.png)
![4-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1426353.png)

![3-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride](/img/structure/B1426355.png)
![4-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426356.png)